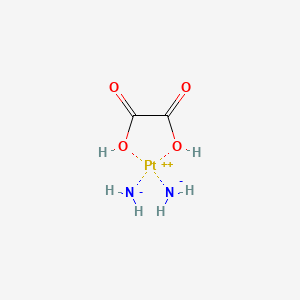

cis-(Diammineoxalato)platinum(II)

Descripción general

Descripción

Cis-(Diammineoxalato)platinum(II) is a complex compound consisting of cisplatin, which is a commonly used chemotherapy drug. It is a potent platinum-based antineoplastic agent .

Synthesis Analysis

The synthesis of platinum complexes has been explored in various studies. For instance, a study discusses the synthesis of platinum complexes and their intracellular delivery to tumor cells by means of magnetic nanoparticles . Another study reports the synthesis of cis and trans geometrical isomers of platinum (II) complexes with a symmetric N-heterocyclic carbene ligand .Molecular Structure Analysis

The molecular formula of cis-(Diammineoxalato)platinum(II) is C2H6N2O4Pt, with an average mass of 317.164 Da and a monoisotopic mass of 316.997559 Da .Physical And Chemical Properties Analysis

The physical and mechanical properties of the PGMs and their compounds indicate a wide range of properties with widely varying densities and solubilities . Metallic forms of PGMs are generally considered to be ‘inert’, i.e., not chemically reactive .Aplicaciones Científicas De Investigación

Metallothioneins and Platinum Compounds

- Metallothioneins (MTs), small zinc and copper binding proteins, play a crucial role in sequestering platinum drugs, including various platinum(II) compounds. The interaction between MTs and the ligand sphere of the platinum center is significant for drug sequestration, varying with the type of cancer and the specific platinum compound involved (Knipp, 2009).

Chemistry of Platinum Compounds

- The chemical interaction of cis-diamminedichloroplatinum(II) (cis-DDP) with DNA has been extensively studied, leading to the synthesis of several new molecules and insights into its biological target (Lippard, 1982).

Antitumor Activity

- Platinum compounds, including cis-platinum(IV) diamminotetrachloride and cis-platinum(II) diamminodichloride, have shown effectiveness in inhibiting and regressing solid tumors and leukemia in animal models, highlighting their significant antitumor properties (Rosenberg & Vancamp, 1970).

Platinum and DNA Interaction

- The interaction between platinum antitumor compounds and DNA is a critical area of research. This interaction, particularly with cis- and trans-diamminedichloroplatinum(II), has been studied to understand their biological effects and potential for DNA damage (Lepre & Lippard, 1990).

Molecular Mechanisms of Cisplatin

- The molecular mechanisms of cisplatin resistance in cancer therapy have been a major focus. Cisplatin operates by creating DNA lesions, triggering DNA damage response, and inducing apoptosis. However, resistance to cisplatin often leads to therapeutic failure, prompting research into its resistance mechanisms and potential chemosensitization strategies (Galluzzi et al., 2012).

Platinum(II) Complexes and DNA Binding

- The study of the binding of platinum(II) complexes to DNA, particularly in terms of cross-linking and cytotoxic properties, is significant. This research helps in understanding the primary target of platinum(II) compounds and their differential effects based on structural isomerism (Pascoe & Roberts, 1974).

Biomolecular Targets for Platinum Drugs

- Beyond DNA binding, platinum drugs interact with proteins and enzymes, which is crucial for understanding their anticancer mechanisms and the toxic effects attributed to protein binding (Bose, 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The demand for transition metal-based compounds in the treatment of different types of cancer needs more attention. This may be due to the scourge of cancer and, to a greater extent, the level of in vitro cytotoxic effect exhibited by some transition metal-based complexes, particularly those synthesized recently .

Propiedades

IUPAC Name |

azanide;oxalic acid;platinum(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H2N.Pt/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAMURMBTFQRNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.[NH2-].[NH2-].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-(Diammineoxalato)platinum(II) | |

CAS RN |

41349-15-9 | |

| Record name | Platinum(II), cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine](/img/structure/B3061001.png)

![10-Bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one](/img/structure/B3061005.png)

![L-Alanine, 3-[(carboxymethyl)sulfonyl]-](/img/structure/B3061015.png)